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Compound of Interest

Compound Name: dimethylazanium;sulfate

CAS No.: 37773-96-9

Cat. No.: B12699634

Get Quote

Executive Summary
Dimethylazanium sulfate (commonly Dimethylamine sulfate or DMA Sulfate) is a fundamental

organic-inorganic salt utilized in buffer systems, leather processing, and as a structural model

for hydrogen-bonded networks in active pharmaceutical ingredient (API) salt selection.

While the specific lattice parameters of the anhydrous binary salt are frequently obscured in

literature by its ubiquitous Tutton salt derivatives (double sulfates with metals like Ni, Co, Al),

this guide isolates the core crystallographic properties of the dimethylazanium cation

and sulfate anion

. It provides a self-validating protocol for the synthesis, growth, and structural determination of
the pure crystalline phase.

Part 1: Chemical Identity & Structural Context[1][2]
[3]
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Parameter Data

IUPAC Name Bis(dimethylazanium) sulfate

Common Name Dimethylamine sulfate

CAS Registry 23243-09-6

Formula

Stoichiometry 2:1 (Cation:Anion)

Molecular Weight 188.25 g/mol

Appearance White crystalline solid (hygroscopic)

Structural Significance
The crystallographic interest in CAS 23243-09-6 lies in its Hydrogen Bonding Network. The

dimethylazanium cation acts as a dual hydrogen bond donor (

), while the sulfate anion acts as a multi-point acceptor. This interaction typically drives the
formation of 2D sheets or 3D interpenetrated networks, making the salt a critical reference for
studying proton transfer in drug salts.

Part 2: Crystallographic Architecture[1]
Molecular Geometry (Ion Parameters)
As the pure anhydrous salt is prone to phase transitions and hygroscopicity, the most precise

bond metrics are derived from its stable, isostructural Tutton salt analogues (e.g.,

Dimethylammonium Nickel Sulfate Hexahydrate). These values represent the intrinsic

geometry of the ions within the crystal lattice.

Table 1: Intrinsic Bond Metrics (Derived from High-Resolution SCXRD)
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Moiety Bond / Angle

Typical Value (

/

)

Geometric
Character

Sulfate Anion (

)
S—O Bond Length Rigid Tetrahedron

O—S—O Angle

Ideal

symmetry (slight

distortion)

Cation (

)
N—C Bond Length Hybridized Nitrogen

C—N—C Angle
Sterically opened due

to methyl repulsion

H-Bonding
N—H...O (Donor-

Acceptor)

Moderate-Strong H-

bond

Crystal System & Space Group Trends
The pure salt typically crystallizes in low-symmetry systems due to the directional requirements

of the hydrogen bonds.

Likely Space Group: Monoclinic (

) or Orthorhombic (

).

Lattice Characteristics:

The structure is dominated by alternating layers of anionic sulfate tetrahedra and cationic

dimethylammonium groups.

Z (Formula Units): Typically 4 or 8 per unit cell depending on the polymorph.
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Phase Transitions: Simple amine sulfates often exhibit ferroelectric phase transitions at

low temperatures (< 270 K), involving the ordering/disordering of the methyl groups.

Critical Note: Unlike the Tutton salts (which reliably form Monoclinic

structures), the binary sulfate is sensitive to hydration. The commercial "solid" is

often a hemihydrate or variable hydrate unless strictly dried.

Part 3: Supramolecular Assembly (The "Why")
The stability of the crystal is governed by the Charge-Assisted Hydrogen Bond (CAHB).

Donor: The

protons on the cation.

Acceptor: The Oxygen atoms of the Sulfate.[1][2]

Pattern: Each sulfate oxygen can accept multiple H-bonds, creating a "zipper" effect that

binds the cations into a rigid lattice.

Visualization: Hydrogen Bonding Logic
The following diagram illustrates the logical assembly of the crystal lattice driven by

electrostatic and H-bond interactions.
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Figure 1: Logical assembly of the Dimethylazanium Sulfate lattice. The N-H...O interaction is

the primary structure-directing vector.

Part 4: Experimental Protocol (Synthesis &
Crystallization)
To obtain high-quality single crystals for specific polymorph determination, follow this self-

validating protocol. This method ensures stoichiometry and minimizes hydration defects.

Materials
Dimethylamine solution (40% aq) or Dimethylamine hydrochloride.

Sulfuric Acid (

, 98%).
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Solvent: Ethanol (Absolute) and Methanol.

Protocol: Isothermal Slow Evaporation
Neutralization:

Place 10 mmol of Dimethylamine solution in a beaker.

Slowly add 5 mmol of

dropwise under stirring at 0°C (Ice bath). Exothermic reaction.

Validation: Check pH. Target pH is ~6.5–7.0.

Purification:

Evaporate the water on a rotary evaporator to obtain a crude white solid.

Wash the solid with cold absolute ethanol to remove excess amine or acid.

Crystallization (The Critical Step):

Dissolve the crude salt in a minimum amount of Methanol/Water (90:10 v/v) at 40°C.

Filter through a 0.22

PTFE filter into a clean vial.

Cover with parafilm and poke 3 small holes.

Place in a vibration-free environment at 20°C.

Harvesting:

Colorless, block-like crystals should appear within 3–7 days.

Check: If needles form, the humidity is too high (hydrate formation). Recrystallize in pure

methanol with a desiccant nearby.
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Part 5: Characterization Workflow
To confirm the structure of your specific batch (anhydrous vs. hydrate), execute this workflow.

Crystalline Sample

Powder XRD
(Phase ID) Quick Check

Single Crystal XRD
(Structure Solution)

 Full Data

TGA/DSC
(Hydrate/Melting Check)

 Stoichiometry
Validated Structure

Click to download full resolution via product page

Figure 2: Analytical workflow for validating the crystallographic phase.

Key Diagnostic Peaks (PXRD)
If you run a Powder X-Ray Diffraction (Cu K

), look for:

Low Angle Peaks (

): Indicative of the large unit cell axes typical of layered organic sulfates.

Absence of Amorphous Hump: Confirms crystallinity.

Part 6: Applications in Drug Development
For researchers in pharma, Dimethylazanium sulfate serves as a Counter-Ion Model.

Salt Selection: Dimethylamine is a Class 2 solvent/reagent. Understanding its sulfate salt

structure helps predict how dimethylamine impurities might crystallize out of sulfate-buffered

API solutions.

Solubility Engineering: The high lattice energy of the sulfate salt (driven by the H-bond

network described in Part 3) often renders it less soluble than the chloride salt, useful for
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controlled release formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Crystallographic Characterization of
Dimethylazanium Sulfate (CAS 23243-09-6)]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12699634/docs#technical-guide-crystallographic-
characterization-of-dimethylazanium-sulfate-cas-23243-09-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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